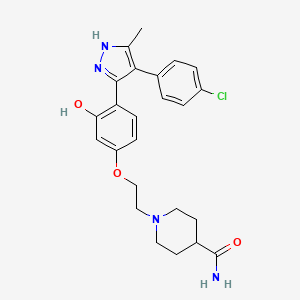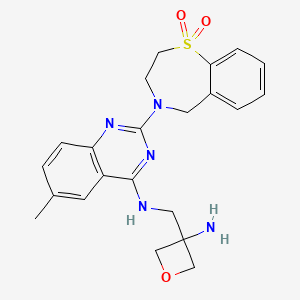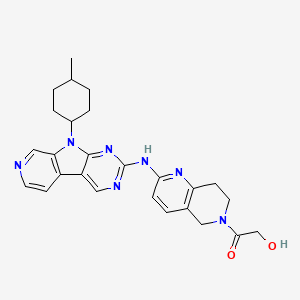
Ethanone, 1-(7,8-dihydro-2-((9-(trans-4-methylcyclohexyl)-9H-pyrido(4',3':4,5)pyrrolo(2,3-d)pyrimidin-2-yl)amino)-1,6-naphthyridin-6(5H)-yl)-2-hydroxy-
Overview
Description
AMG 925 is a dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (Cdk4; IC50s = 1 and 3 nM, respectively). It is selective for FLT3 and Cdk4 over Cdk1 (IC50 = 2.22 μM). AMG 925 also binds to FLT3ITD, FLT3D835Y, FLT3D835H, FLT3K663Q, and FLT3N841I (Kds = 1-4 nM). It inhibits proliferation of MOLM-13, COLO 205, and U937 cancer cells (IC50s = 19, 55, and 52 nM, respectively). AMG 925 (50, 75, and 150 mg/kg) reduces intratumor levels of pSTAT5 and pRb and inhibits tumor growth in a MOLM-13 acute myeloid leukemia (AML) mouse xenograft model.
FLX925, also known as AMG-925, is a potent and selective type 1 inhibitor of FLT3 that retains its cellular potency against clinically relevant secondary resistance mutations in FLT3 occurring with quizartinib or sorafenib treatment (FLX925 IC50: MOLM13ITD, 15 nM; MOLM13ITD/D835, 28 nM; MV4-11ITD, 16 nM; MV4-11ITD/D835, 19 nM; MV4-11ITD/N841, 16 nM; MV4-11ITD/F691, 73 nM).
Scientific Research Applications
Dual FLT3/CDK4 Inhibitor
AMG 925 is a dual FLT3/CDK4 inhibitor . It has been developed to overcome resistance to FLT3 inhibitors, a serious clinical issue in treating acute myelogenous leukemia (AML) . The combined inhibition of FLT3 and CDK4 may reduce the occurrence of the FLT3 resistance mutations, and thereby prolong clinical responses .
Potential to Overcome FLT3 Inhibitor Resistance
AMG 925 has the potential to overcome FLT3 inhibitor resistance in Acute Myeloid Leukemia . It has been shown to potently inhibit the FLT3 inhibitor–resistant mutation D835Y/V . This feature of AMG 925 was also considered to contribute to the lack of resistance mutations to the compound .
Reduction of Resistance Mutations in FLT3
AMG 925 has the potential to reduce resistance mutations in FLT3 and may prolong clinical responses . No new mutations in FLT3 were found, but a 2- to 3-fold increase in total FLT3 protein was detected and believed to contribute to the partial resistance .
Treatment of Acute Myeloid Leukemia (AML)
AMG 925 has been evaluated for treating Acute Myeloid Leukemia . It inhibited AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of AMG 925 correlated with the inhibition of STAT5 and RB phosphorylation .
Inhibition of FLT3 Mutants
AMG 925 was also found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to the current FLT3 inhibitors (e.g., AC220 and sorafenib) . This could be a significant advantage in treating patients with these resistant mutations .
Inhibition of CDK4
AMG 925 combines inhibition of two kinases essential for proliferation and survival of FLT3-mutated AML cells . The CDK4-inhibiting activity of AMG 925 contributed to the failure to develop drug resistance .
Mechanism of Action
Target of Action
AMG 925 is a dual inhibitor that primarily targets Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the survival and proliferation of hematopoietic stem and progenitor cells . Mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) patients and are associated with poor prognosis . CDK4 is a cyclin D–dependent kinase that plays an essential central role in regulating cell proliferation in response to external growth signals .
Mode of Action
AMG 925 inhibits both FLT3 and CDK4, thereby disrupting the signaling pathways that promote cell proliferation and survival . It has been shown to potently inhibit FLT3, including many FLT3 mutants reported to date . In addition to its suppression of FLT3 signaling, AMG 925 potently inhibits CDK4/CDK6, central components of the cell cycle machinery . This unique profile may reduce the likelihood of emergent resistant clones .
Biochemical Pathways
AMG 925 disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress-response by up-regulating STAT3 and TSC1 . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation, the pharmacodynamic markers for inhibition of FLT3 and CDK4, respectively .
Pharmacokinetics
It is described as a potent, selective, and bioavailable flt3/cdk4 dual kinase inhibitor , suggesting that it has favorable pharmacokinetic properties.
Result of Action
AMG 925 has been shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . It has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to the current FLT3 inhibitors (e.g., AC220 and sorafenib) . Furthermore, AMG 925 has been shown to induce apoptosis in AML cells with FLT3 mutations .
Action Environment
It is known that the development of drug resistance is a major issue in the treatment of aml with flt3 inhibitors . AMG 925 has been developed to overcome this resistance, and it is hypothesized that the combined inhibition of FLT3 and CDK4 may reduce the occurrence of FLT3 resistance mutations, thereby prolonging clinical responses .
properties
IUPAC Name |
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUVDDPUURMFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401033-86-0 | |
| Record name | AMG-925 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401033860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-925 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB6Y814V4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



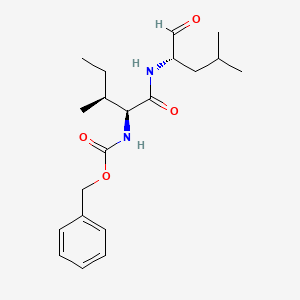

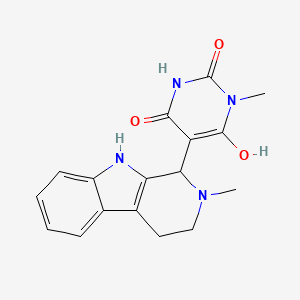
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
